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Compound of Interest

Compound Name: Izuforant

Cat. No.: B12394326

An In-depth Technical Guide to the Development History of lzuforant (LEO 152020)

Executive Summary

Izuforant, also known as LEO 152020 and JW1601, was an orally available, selective, and
potent small-molecule antagonist of the histamine H4 receptor (H4R)[1][2][3]. Developed
initially by JW Pharmaceutical and later licensed to LEO Pharma, it was investigated as a novel
treatment for atopic dermatitis (AD) with the potential for both anti-inflammatory and anti-pruritic
effects[4][5]. The development program was predicated on the role of H4R in mediating
immune cell chemotaxis and activation, key processes in the pathophysiology of atopic
dermatitis. Despite promising preclinical data and successful completion of Phase | trials, the
development of izuforant was terminated in October 2023 after a Phase lla/b study in patients
with moderate to severe atopic dermatitis failed to meet its primary endpoint. This guide
provides a detailed technical overview of izuforant's development journey, from its mechanism
of action to the final clinical trial results.

Mechanism of Action: Histamine H4 Receptor
Antagonism

Izuforant functions as a selective antagonist and inverse agonist of the histamine H4 receptor.
The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic
origin, including mast cells, eosinophils, dendritic cells, and T cells, distinguishing it from other
histamine receptors.
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Upon binding of its endogenous ligand, histamine, the H4R couples to inhibitory Gai/o proteins.
This activation initiates several downstream signaling cascades:

« Inhibition of Adenylyl Cyclase: The Gai subunit inhibits adenylyl cyclase activity, leading to a
decrease in intracellular cyclic AMP (CAMP) levels.

e Intracellular Calcium Mobilization: The Gy subunit activates phospholipase C (PLC), which
leads to the generation of inositol trisphosphate (IP3) and subsequent mobilization of
calcium (Ca2+) from intracellular stores.

 MAPK/ERK Pathway Activation: H4R activation leads to the phosphorylation and activation
of the Mitogen-Activated Protein Kinase (MAPK) cascade, including Extracellular signal-
Regulated Kinase (ERK).

e [B-Arrestin Recruitment: Independent of G-protein signaling, agonist binding can also recruit
B-arrestin 2, which contributes to MAPK activation and receptor desensitization.

These signaling events collectively mediate the pro-inflammatory and immunomodulatory
functions of H4R, such as chemotaxis of eosinophils and mast cells, cytokine production, and
upregulation of adhesion molecules. Izuforant competitively binds to the H4R, blocking
histamine-induced signaling and inhibiting the receptor's intrinsic activity, thereby suppressing
the downstream inflammatory responses.
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Caption: lzuforant blocks histamine-induced H4R signaling.
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Preclinical Development

Izuforant demonstrated high potency and selectivity for the H4R in a series of preclinical
evaluations.

In Vitro Pharmacology

In vitro studies confirmed izuforant's affinity for the human H4R and its functional antagonism.
Key quantitative findings are summarized below.

Parameter Species/System Value Reference

ICso Human H4R 36 nM

Human Whole Blood

ICso0 (Eosinophil Shape 65.1-72.2 nM
Change)

pKi Mouse H4R 6.83

pKi Rat H4R 5.36

ICso (Off-target) Human 5-HT3R 9.1 uM

CLh,int Mouse Microsomes 3.05 mL/min/mg

CLh,int Human Microsomes 1.33 mL/min/mg

In Vivo Animal Models

Izuforant showed significant efficacy in multiple murine models of pruritus and atopic
dermatitis.

e Pruritus Models: In a murine model of IgE-mediated pruritus, oral administration of izuforant
resulted in markedly lower scratching behavior compared to other antihistamines. A single
oral dose of 50 mg/kg also decreased itching induced by histamine and substance P in mice.

o Atopic Dermatitis Models:
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o Oxazolone-Induced AD: In a model of oxazolone-induced contact hypersensitivity, oral
administration of izuforant (100 mg/kg, twice daily for 3 weeks) inhibited atopic dermatitis
symptoms by 51.2%.

o NC/Nga Model: lzuforant demonstrated a therapeutic effect in the spontaneous NC/Nga
mouse model of atopic dermatitis, which is considered to closely mimic the human
disease.

Experimental Protocol: Oxazolone-Induced Atopic
Dermatitis

The oxazolone-induced AD model is a standard method for evaluating the efficacy of anti-
inflammatory compounds. It involves a sensitization phase followed by a challenge phase to
elicit a delayed-type hypersensitivity reaction.

Acclimatization: Male BALB/c mice are acclimatized for at least one week prior to the study.

o Sensitization (Day 0): A defined area of abdominal or dorsal skin is shaved. A solution of
oxazolone (e.g., 1.5% in an acetone vehicle) is applied topically to the shaved area to
sensitize the immune system.

o Challenge Phase (Beginning Day 5-7): A lower concentration of oxazolone (e.g., 0.1% - 1%)
is repeatedly applied to the same skin site and/or the ear every 2-3 days for a period of 2-3
weeks. This repeated application elicits a chronic inflammatory response.

o Treatment: The test compound (izuforant) is administered orally at specified doses (e.g.,
100 mg/kg) on a defined schedule (e.g., twice daily) throughout the challenge phase. A
vehicle control group and a positive control group (e.g., dexamethasone) are run in parallel.

» Efficacy Endpoints:

o Clinical Scoring: Skin severity is assessed regularly by scoring erythema (redness),
scaling, and edema (thickness). Ear thickness is measured with a digital micrometer.

o Histopathology: At the end of the study, skin biopsies are collected for histological analysis
to assess epidermal thickening and inflammatory cell infiltration.
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o Biomarker Analysis: Serum levels of total IgE and cytokines (e.g., TNF-a) may be

measured.
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Caption: Workflow for the Oxazolone-Induced Atopic Dermatitis Model.

Clinical Development

The clinical development program for izuforant included a Phase | study in healthy volunteers

and two Phase Il studies in patient populations.

Phase I: Safety, Pharmacokinetics, and
Pharmacodynamics

A first-in-human, randomized, double-blind, placebo-controlled study assessed the safety,
tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of izuforant in 64 healthy

volunteers.
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Study Design & Dosing

Identifier NCT04018170
Population 64 Healthy Adult Volunteers

Single Ascending Doses of 10, 30, 100, 200,
Part A: SAD

400, and 600 mg

Multiple Ascending Doses of 100, 200, and 400
Part B: MAD _

mg (once daily)
PK Parameters Plasma and urine concentrations of izuforant

Inhibition of imetit-induced eosinophil shape
change (ESC) in whole blood

PD Biomarker

Results:

o Safety: lzuforant was safe and well-tolerated at all tested doses. No deaths or
discontinuations due to adverse events occurred.

o Pharmacokinetics: The PK profile was best described by a one-compartment model with
linear kinetics. The results from the MAD study suggested dose-proportional
pharmacokinetics.

e Pharmacodynamics: lzuforant demonstrated potent, dose-dependent inhibition of the H4R-
mediated eosinophil shape change. Inhibition was observed at doses as low as 10 mg. At
doses of 200 mg and higher, full inhibition was sustained for over 24 hours, supporting the
potential for a once-daily dosing regimen.

Experimental Protocol: Eosinophil Shape Change (ESC)
Assay

The ESC assay was the key pharmacodynamic biomarker used to measure the in-vivo H4R
antagonistic effect of izuforant.

e Blood Collection: Whole blood is collected from subjects at various time points before and
after dosing with izuforant or placebo.
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Ex Vivo Stimulation: Blood samples are stimulated ex vivo with imetit, a selective H4R
agonist that mimics the effect of histamine on eosinophils.

Cell Staining & Lysis: Samples are treated with a staining antibody cocktail (e.g., for CD16
and CD49d to identify eosinophils) and a lysing solution to remove red blood cells.

Flow Cytometry: The shape of the eosinophil population is analyzed using flow cytometry.
Activated eosinophils undergo a characteristic shape change, which can be detected as a
shift in the forward scatter (FSC) signal.

Quantification: The degree of H4R antagonism by izuforant is quantified by its ability to
inhibit the imetit-induced shift in FSC.
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Caption: Workflow for the Phase | Single Ascending Dose (SAD) Study.
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Phase Il Clinical Trials

Izuforant was advanced into two separate Phase Il trials.

Trial Indication Design Key Outcome
Primary Endpoint Not
Met. Did not show
significant
improvement in
Urticaria Activity Score
Randomized, double- vs. placebo. A
) ) o blind, placebo- significant
Phase lla Cholinergic Urticaria _
controlled, crossover improvement was
(NCT04853992) (Cholu) _ ,
trial (n=19). Dose: 100  seen in the
mg twice daily. exploratory endpoint
of Physician's Global
Assessment of
Severity (PGA-S)
(p=0.02). The drug
was well tolerated.
Primary Endpoint Not
Met. Did not
] ) demonstrate a
Randomized, triple- o o
. statistically significant
blind, placebo- ) )
difference in the mean
Phase lla/b Moderate to Severe controlled, parallel- )
) - ] ) change from baseline
(NCT05117060) Atopic Dermatitis (AD)  group, international

trial. Treatment for up

to 16 weeks.

in EASI total score
compared to placebo.
No new safety
concerns were
identified.

Development Outcome and Conclusion

On October 20, 2023, LEO Pharma announced the termination of the izuforant development
program. The decision was based on the results of the Phase lla/b study (NCT05117060) in
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atopic dermatitis, which failed to meet its primary efficacy endpoint of improving the Eczema
Area and Severity Index (EASI) score more than placebo.

The development history of izuforant highlights the challenges of translating a promising, well-
defined mechanism of action into clinical efficacy. While the compound demonstrated potent
H4R antagonism and was well-tolerated, this did not translate into a significant clinical benefit
for patients with atopic dermatitis in the Phase Il setting. The journey of izuforant underscores
the complexity of inflammatory skin diseases and the high bar for new therapies in this space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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